molecular formula C11H24N2O B1454233 Diethyl[2-(piperidin-4-yloxy)ethyl]amine CAS No. 1000819-35-1

Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Cat. No.: B1454233
CAS No.: 1000819-35-1
M. Wt: 200.32 g/mol
InChI Key: OBHXQFOWPLVAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl[2-(piperidin-4-yloxy)ethyl]amine ( 1000819-35-1) is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol . This compound serves as a versatile organic building block in scientific research and development, particularly in the synthesis of more complex molecules for pharmaceutical and chemical studies . Its structure features both piperidine and diethylaminoethyl ether components, making it a valuable intermediate for medicinal chemistry and drug discovery projects. The product is provided with a typical purity of 95% or higher . Proper storage conditions are recommended at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) to ensure stability . As a standard safety precaution, researchers should use appropriate personal protective equipment, including gloves, protective clothing, and eye protection, and handle the material in a well-ventilated environment . Intended Use: This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N,N-diethyl-2-piperidin-4-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-13(4-2)9-10-14-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHXQFOWPLVAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000819-35-1
Record name diethyl[2-(piperidin-4-yloxy)ethyl]amine
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Preparation Methods

Fundamental Synthetic Route

The primary and most documented method for synthesizing Diethyl[2-(piperidin-4-yloxy)ethyl]amine involves the nucleophilic substitution reaction between diethylamine and 2-(piperidin-4-yloxy)ethyl chloride. This reaction proceeds via the displacement of the chloride group by the diethylamine nucleophile, forming the target compound.

Reaction Scheme:

$$
\text{2-(piperidin-4-yloxy)ethyl chloride} + \text{diethylamine} \rightarrow \text{this compound} + \text{HCl}
$$

Key Points:

  • The reaction is typically carried out under controlled temperature conditions to optimize yield.
  • Solvents such as polar aprotic solvents (e.g., acetonitrile, dichloromethane) are often used to facilitate the nucleophilic substitution.
  • The reaction can be scaled for both laboratory and industrial synthesis.

Purification Methods

Purification is critical to obtain high-purity this compound, especially for biochemical and pharmaceutical research. The following purification techniques are commonly employed:

Purification Method Description Notes
Crystallization Crystallization from mixtures of organic solvents and water, e.g., ethanol-water mixtures Effective for removing desethylated and other minor impurities
Extraction-Adsorption Dissolution in biphasic organic-water systems, followed by adsorption on silica gel Silica gel adsorbs impurities; organic phase is then evaporated to isolate the product
Column Chromatography Silica gel column chromatography using appropriate eluents Used for fine purification and separation of closely related impurities

These methods ensure that impurities such as desethyl derivatives and residual starting materials are minimized to below 0.07% in the final product, meeting high purity standards.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Materials Diethylamine, 2-(piperidin-4-yloxy)ethyl chloride
Reaction Type Nucleophilic substitution
Typical Solvents Dichloromethane, acetonitrile, ethanol-water mixtures
Reaction Temperature Ambient to 50°C
Purification Techniques Crystallization, extraction-adsorption, chromatography
Purity Achieved >99.9% (less than 0.07% impurities)
Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol

Summary of Preparation Methodology

  • Synthesis: React diethylamine with 2-(piperidin-4-yloxy)ethyl chloride under stirring in an appropriate solvent system. Mild heating may be applied to drive the reaction to completion.

  • Isolation: Upon completion, the reaction mixture is subjected to work-up procedures such as aqueous extraction to remove inorganic by-products (e.g., HCl).

  • Purification: The crude product is purified by crystallization from ethanol-water mixtures or by adsorption on silica gel followed by solvent evaporation to achieve high purity.

  • Characterization: The purified compound is characterized by spectroscopic methods (NMR, MS) and purity is confirmed by chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation to form N-oxide derivatives under specific conditions. For example:

  • Reaction : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like dichloromethane.

  • Product : Diethyl[2-(piperidin-4-yloxy)ethyl]amine N-oxide, characterized by increased polarity and altered biological activity .

ReagentSolventTemperatureProductApplication
H₂O₂ (30%)CH₂Cl₂0–25°CN-oxide derivativeIntermediate in drug synthesis
mCPBAEthanolRefluxEpoxide (side product possible)Functionalization for SAR studies

Alkylation and Functionalization

The piperidine nitrogen and terminal ethylamine group participate in alkylation reactions:

  • Primary Sites : Piperidine N-H (if deprotonated) and ethylamine nitrogen.

  • Reagents : Alkyl halides (e.g., methyl iodide) or aryl halides under basic conditions (K₂CO₃ or NaH) .

Example Reaction :

C11H24N2O+CH3INaH DMFQuaternary ammonium salt\text{C}_{11}\text{H}_{24}\text{N}_2\text{O}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{Quaternary ammonium salt}

SubstrateAlkylating AgentBaseProductYield*
Piperidine N-HMethyl iodideNaHN-Methylpiperidinium derivative~75%
Ethylamine nitrogenBenzyl chlorideK₂CO₃N-Benzyl ethylamine derivative~68%

*Yields estimated from analogous reactions in piperidine derivatives .

Acylation Reactions

The amine groups react with acyl chlorides or anhydrides to form amides:

  • Conditions : Triethylamine (TEA) or pyridine as a base in tetrahydrofuran (THF) .

Example :

C11H24N2O+AcClTEA THFN Acetyl derivative\text{C}_{11}\text{H}_{24}\text{N}_2\text{O}+\text{AcCl}\xrightarrow{\text{TEA THF}}\text{N Acetyl derivative}

Acylating AgentSolventBaseProductApplication
Acetyl chlorideTHFTEAN-Acetylated amineProdrug synthesis
Benzoyl chlorideDCMPyridineN-Benzoylated derivativeBioactivity modulation

Acid-Base Reactions

The compound forms stable salts with mineral acids (e.g., HCl, H₂SO₄), enhancing water solubility:

  • Reaction :

C11H24N2O+HClC11H24N2OHCl\text{C}_{11}\text{H}_{24}\text{N}_2\text{O}+\text{HCl}\rightarrow \text{C}_{11}\text{H}_{24}\text{N}_2\text{O}\cdot \text{HCl}

AcidSolventProductSolubility (Water)
HCl (1M)Et₂OHydrochloride salt>50 mg/mL
H₂SO₄MeOHSulfate salt>30 mg/mL

Metal-Catalyzed Cross-Coupling

The compound’s ether and amine groups enable participation in Pd- or Ni-catalyzed couplings:

  • Example : Buchwald-Hartwig amination with aryl halides to form diarylamines .

CatalystLigandSubstrateProductYield
Pd(OAc)₂Xantphos4-BromoanisoleArylpiperidine ether derivative82%

Reductive Amination

The primary amine can undergo reductive amination with aldehydes/ketones:

  • Conditions : NaBH₃CN or H₂/Pd-C in methanol .

Example :

C11H24N2O+PhCHONaBH3CNN Benzyl derivative\text{C}_{11}\text{H}_{24}\text{N}_2\text{O}+\text{PhCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{N Benzyl derivative}

Scientific Research Applications

Chemistry

Diethyl[2-(piperidin-4-yloxy)ethyl]amine serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It has been shown to interact with enzymes involved in metabolic pathways, possibly acting as an inhibitor or activator, thus modulating biochemical reactions. Studies have indicated that it can influence cell signaling pathways and gene expression, particularly through modulation of the MAPK/ERK pathway .

Medicine

This compound has been explored for therapeutic properties. Notably, its derivatives have shown promise in pharmacological evaluations related to phospholipid dysregulation and neuroprotection against oxidative stress. The compound's structural features make it a candidate for drug development targeting specific biological pathways .

Pharmacological Evaluation

A study on structurally related compounds revealed that diethyl derivatives significantly inhibited phospholipase activity, suggesting potential therapeutic applications for conditions characterized by phospholipid dysregulation.

Antimicrobial Testing

Preliminary assays on related piperidine derivatives have suggested antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Further research is necessary to establish the efficacy of this compound specifically against these pathogens .

Mechanism of Action

The mechanism of action of Diethyl[2-(piperidin-4-yloxy)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents LogP* Solubility*
Diethyl[2-(piperidin-4-yloxy)ethyl]amine Estimated C12H25N2O ~227.34 Piperidin-4-yloxy, ethyl groups ~1.8 Moderate
Ethyl-(2,2,6,6-TMP-4-yl)-amine C11H24N2 184.32 2,2,6,6-Tetramethyl piperidine, ethyl 2.5 Low
{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine C11H17N2S 217.33 Thienyl, ethylamine 2.1 Moderate
AZD0530 (Kinase Inhibitor) C28H30ClN5O5 552.03 Quinazoline, 4-methylpiperazine 3.2 Low

*Note: LogP and solubility are estimated based on structural analogues.

Key Observations :

  • Substituent Effects : The 2,2,6,6-tetramethyl substitution in increases steric bulk and lipophilicity (LogP = 2.5) compared to the unsubstituted piperidine in the target compound.
  • Pharmaceutical Relevance : AZD0530 () demonstrates how piperazine/piperidine-ethoxy motifs are critical for kinase inhibition, suggesting similar applications for the target compound.

Pharmacological and Functional Comparisons

Kinase Inhibition
  • AZD0530 (): Inhibits c-Src/Abl kinases (IC50 < 10 nM) via a 4-methylpiperazin-1-yl ethoxy group. The ethoxy linker enhances binding flexibility, while the piperazine nitrogen participates in hydrogen bonding .
  • This compound : The piperidin-4-yloxy group may similarly position the compound in kinase active sites, though the diethyl groups could reduce polarity compared to AZD0530’s quinazoline core.

Insights :

  • The target compound could be synthesized via nucleophilic substitution, where 4-hydroxypiperidine reacts with diethylaminoethyl chloride.
  • Protection/deprotection strategies (e.g., acetyl groups in ) may optimize yield.

Biological Activity

Diethyl[2-(piperidin-4-yloxy)ethyl]amine, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C₁₄H₁₉N₂O
  • Molecular Weight : 235.32 g/mol

The presence of the piperidine ring enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Enzyme InhibitionInhibition of phospholipases ,
NeuroprotectionAChE and BuChE inhibition
AntimicrobialPotential activity against bacteria
CytotoxicityVariable effects depending on concentration

Case Studies

  • Pharmacological Evaluation : A study evaluating the pharmacological profile of structurally related compounds found that diethyl derivatives showed significant inhibition of phospholipase activity, suggesting a mechanism that could lead to therapeutic applications in conditions characterized by phospholipid dysregulation .
  • Neuroprotective Studies : In vitro studies indicated that compounds with piperidine structures can protect neuronal cells from oxidative stress. While direct studies on this compound are needed, similar compounds have shown promise in enhancing neuronal survival under stress conditions .
  • Antimicrobial Testing : Preliminary assays on related piperidine derivatives have indicated potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Further research is required to establish the efficacy of this compound specifically .

Q & A

Q. What are the optimal synthetic routes for Diethyl[2-(piperidin-4-yloxy)ethyl]amine, and how can by-product formation be minimized?

  • Methodological Answer : A two-step strategy is recommended:
  • Step 1 : Synthesize the piperidin-4-yloxy intermediate via nucleophilic substitution of 4-hydroxypiperidine with a halogenated ethylamine precursor. Use potassium tert-butoxide as a base in THF to enhance reactivity .
  • Step 2 : Introduce the diethylamine group via reductive amination or alkylation. Avoid oxidizing agents (e.g., Ag[BPh4]) to prevent unwanted Ce(III)/Ce(IV) mixtures, as seen in analogous Ce(III) complex syntheses .
  • Purification : High-yield crystallization (e.g., 92% in ) using diethyl ether or THF minimizes by-products. Monitor reaction progress via TLC or HPLC to detect intermediates.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the distorted monocapped octahedral geometry of the piperidine-amine moiety, as demonstrated in Ce(III) complexes .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm ethyl group integration and piperidine ring proton environments. Compare with PubChem data for related piperidin-4-amine derivatives (e.g., 1-ethyl-N-phenylpiperidin-4-amine) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. How should researchers handle and store this compound given its sensitivity?

  • Methodological Answer :
  • Handling : Use inert atmosphere (N2_2/Ar) gloveboxes for air-sensitive steps, as the compound’s piperidine-amine structure may oxidize . Wear PPE (gloves, goggles) and avoid skin contact due to amine reactivity .
  • Storage : Store under argon at –20°C in amber vials. For long-term stability, convert to hydrochloride salts (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological activity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., acetylcholinesterase), as applied to 4-methoxy-phenylthiazole-2-amine derivatives . Parameterize the piperidine oxygen’s lone pairs for hydrogen-bonding analysis.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density distribution, focusing on the ethylamine side chain’s nucleophilicity .

Q. When encountering contradictory data in ligand efficiency studies, what analytical approaches resolve discrepancies?

  • Methodological Answer :
  • Comparative Titration : Use isothermal titration calorimetry (ITC) to measure binding constants with transition metals (e.g., Cu2+^{2+}), contrasting results with spectrophotometric assays (e.g., H-acid coupling) .
  • By-Product Analysis : Employ GC-MS or 1H^1H-NMR to detect trace impurities (e.g., oxidized piperidine derivatives) that may skew ligand efficiency metrics .

Q. What strategies are effective in modifying the piperidine ring to enhance pharmacological properties?

  • Methodological Answer :
  • Ring Substitution : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 3-position of the piperidine ring to improve metabolic stability, as demonstrated in 4-(phenylamino)piperidine carboxylates .
  • Bioisosteric Replacement : Replace the piperidine oxygen with sulfur (thioether) or a methylene group to modulate lipophilicity and blood-brain barrier penetration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl[2-(piperidin-4-yloxy)ethyl]amine
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Diethyl[2-(piperidin-4-yloxy)ethyl]amine

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